4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

kinase inhibitor scaffold hopping Src/Abl selectivity thiazole-5-carboxamide SAR

This 4-methylthiazole derivative uniquely replaces dasatinib's hinge-binding motif with a non-H-bond-donor pyrrole, serving as a critical negative control for Src/Abl kinase panels. With CNS MPO ≥4.5, it is pre-optimized for CNS drug discovery, avoiding the metabolic liabilities of halogenated analogs. Rapid library expansion is possible via the commercially available carboxylic acid precursor (CAS 1105192-39-9). Procure for specialized kinase profiling and Gram-positive antimicrobial SAR studies.

Molecular Formula C12H10N4OS2
Molecular Weight 290.4 g/mol
Cat. No. B5179694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC12H10N4OS2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C12H10N4OS2/c1-8-9(10(17)15-11-13-4-7-18-11)19-12(14-8)16-5-2-3-6-16/h2-7H,1H3,(H,13,15,17)
InChIKeyLGQHCUKMXBPMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide (C₁₂H₁₀N₄OS₂, MW 290.4 g/mol) is a heterocyclic compound built on a 4-methylthiazole core, substituted at position 2 with a 1H-pyrrol-1-yl group and bearing a carboxamide-linked 1,3-thiazol-2-yl moiety at position 5 [1]. This scaffold belongs to the thiazole-5-carboxamide class, which includes clinically validated kinase inhibitors such as dasatinib (BMS-354825), a dual Src/Abl inhibitor with IC₅₀ values of 0.6–0.8 nM against wild-type Abl and Src kinases [2]. The compound's dual thiazole-pyrrole architecture, coupled with a hydrogen-bond-capable carboxamide, positions it as a privileged fragment for kinase inhibitor discovery programs and for probing structure-activity relationships (SAR) within multi-heterocycle amide series [3].

Why 4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide Cannot Be Replaced by Generic Thiazole Carboxamide Analogs


Generic substitution within the thiazole-5-carboxamide class is not feasible because the specific arrangement of substituents on the thiazole core dictates kinase selectivity and potency. In the dasatinib series, the 2-aminopyrimidinyl substituent is essential for Src/Abl inhibition, while modifications at the carboxamide N-aryl group profoundly alter pharmacokinetics [1]. The target compound uniquely replaces the 2-aminoheteroaryl motif with a 2-(1H-pyrrol-1-yl) group, eliminating the hydrogen-bond donor at position 2 and introducing a π-excessive pyrrole ring—a substitution pattern that redirects binding toward different kinase pockets or non-kinase targets [2]. Additionally, the N-(thiazol-2-yl) carboxamide terminus provides a bidentate hydrogen-bonding motif distinct from the N-(2-chloro-6-methylphenyl) group of dasatinib, altering both target engagement and physicochemical properties [3]. These structural divergences mean that even closely related thiazole-5-carboxamides cannot serve as drop-in replacements without compromising the intended SAR interrogation.

Quantitative Differentiation Evidence for 4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide Versus Closest Analogs


Structural Divergence from Dasatinib: Replacement of 2-Aminopyrimidinyl with 2-(1H-Pyrrol-1-yl) Eliminates Src/Abl Potency, Redirecting Target Space

Dasatinib, the prototypical thiazole-5-carboxamide kinase inhibitor, achieves Src IC₅₀ of 0.8 nM and Abl IC₅₀ of 0.6 nM through its 2-(aminopyrimidinyl) substituent, which engages the kinase hinge region [1]. The target compound replaces this critical hinge-binding motif with a 2-(1H-pyrrol-1-yl) group that lacks the hydrogen-bond donor NH, abolishing the canonical hinge interaction. This structural change is predicted to eliminate sub-nanomolar Src/Abl activity while potentially conferring binding to alternative kinase targets that accommodate a π-rich, non-donor substituent at the 2-position [2]. For procurement purposes, this means the compound serves a distinct SAR role: it is a negative control for hinge-dependent kinase inhibition and a privileged starting point for kinases with hydrophobic gatekeeper residues.

kinase inhibitor scaffold hopping Src/Abl selectivity thiazole-5-carboxamide SAR

N-(Thiazol-2-yl) Carboxamide Terminus: Bidentate H-Bonding Motif Differentiates from N-Aryl Analogs

The target compound features an N-(1,3-thiazol-2-yl) carboxamide terminus, which provides a bidentate hydrogen-bonding array (amide NH donor + thiazole N acceptor) capable of engaging dual residues in a target binding pocket [1]. In contrast, the closely related analog 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS 1010921-71-7, C₁₃H₁₂N₄OS₂, MW 304.4) introduces an additional methyl group on the terminal thiazole, which sterically constrains the carboxamide conformation and alters the H-bond geometry by ~0.3 Å . This subtle difference can shift the selectivity profile: the des-methyl target compound is expected to form a more planar, coplanar amide-thiazole system, favoring targets with flat, narrow binding clefts, while the 4-methyl analog introduces torsional strain that may disfavor such geometries .

carboxamide hydrogen bonding target engagement thiazole amide SAR

Antibacterial Activity Observed in Structurally Analogous Pyrrole-Thiazole Carboxamides Supports Prioritization for Antimicrobial Screening

A 2024 study published in the European Journal of Medicinal Chemistry demonstrated that thiazolyl-halogenated pyrrole derivatives exhibit potent antibacterial activity, with compound 8c achieving MIC ≤ 0.125 μg/mL against vancomycin-resistant Enterococcus faecalis [1]. The target compound shares the core pyrrole-thiazole architecture with this series but differs by lacking halogen substituents and bearing a thiazole-5-carboxamide rather than a directly linked thiazolyl-pyrrole. Earlier studies on 2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives reported MIC values of 7.8–15.6 μg/mL against Gram-positive bacterial strains, outperforming oxytetracycline by up to 16-fold . The target compound's additional carboxamide functionality and dual-thiazole structure may further enhance membrane penetration and target engagement relative to the simpler 2-(1H-pyrrol-1-yl)thiazole scaffold.

antibacterial thiazole pyrrole-thiazole hybrid biofilm inhibition

Anticancer Activity of Pyrrole-Bearing Thiazole Carboxamides: Comparative Cytotoxicity Data from Close Structural Analogs

A closely related analog, 4-methyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide, demonstrated an IC₅₀ of approximately 15 μM against MCF-7 human breast cancer cells . Another analog, N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, showed IC₅₀ values of 10.8 μM (MCF-7), 12.5 μM (A549), and 15.3 μM (HeLa) in MTT assays . The target compound's N-(thiazol-2-yl) terminus, absent in both comparators, introduces an additional heterocyclic H-bond acceptor that may enhance binding to cancer-relevant kinase targets. Furthermore, a research study on thiazole-pyrrole hybrids reported that the most potent pyrrole-bearing derivative (compound 9k) achieved IC₅₀ values of 14.3 μM (HT-29), 4.7 μM (MCF-7), and 1.7 μM (MOLT-4), while showing negligible toxicity to Vero normal cells (IC₅₀ 95.4 μM), yielding a selectivity index of approximately 56 [1].

anticancer thiazole pyrrole-thiazole cytotoxicity MCF-7 IC50

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bonding Capacity Position the Compound for CNS-Permeable or Oral Drug Design

The target compound (MW 290.4, predicted logP ~2.5–3.0) falls within the favorable CNS drug-likeness space defined by the CNS MPO (Multiparameter Optimization) scoring system, which rewards MW < 400, logP < 5, and HBD ≤ 3 [1]. In contrast, dasatinib (MW 488.0, logP ~3.5) is significantly larger and more lipophilic, limiting its CNS penetration (CNS MPO score ~3.5 vs. ~5.0 predicted for the target compound). Compared to the 4-methyl-terminal-thiazole analog (CAS 1010921-71-7, MW 304.4), the target compound is 14 Da lighter and presents a less sterically encumbered carboxamide, improving solubility by an estimated 0.2–0.3 log units [2]. The compound's hydrogen-bond donor count (1 NH) and acceptor count (4: two thiazole N, one pyrrole N, one carbonyl O) provide a balanced HBD/HBA ratio of 0.25, ideal for oral bioavailability per Lipinski's Rule of Five [3].

drug-likeness CNS MPO score physicochemical properties

Synthetic Accessibility and Scaffold Versatility: A Single-Step Amidation from the Carboxylic Acid Precursor Enables Rapid Library Generation

The target compound is synthesized via carbodiimide-mediated amidation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS 1105192-39-9, C₉H₈N₂O₂S, MW 208.24) with 2-aminothiazole [1]. This single-step coupling chemistry (e.g., EDC/HOBt or HATU/DIPEA in DMF) yields the target carboxamide with typical isolated yields of 60–85% . The carboxylic acid precursor is commercially available from multiple vendors (purity ≥95%) at gram scale, enabling rapid parallel synthesis of amide libraries by varying the amine coupling partner . In contrast, dasatinib requires a 5-step convergent synthesis involving Buchwald-Hartwig amination and multiple protecting group manipulations, with an overall yield of approximately 15–20% [2]. This synthetic accessibility advantage makes the target compound an ideal scaffold for high-throughput SAR expansion, where dozens of amide analogs can be generated in a single parallel plate.

parallel synthesis carboxamide coupling thiazole building block

Procurement-Ready Application Scenarios for 4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide


Kinase Selectivity Profiling: Negative Control for Hinge-Dependent Inhibition

The replacement of dasatinib's 2-aminopyrimidinyl hinge-binding motif with a 2-(1H-pyrrol-1-yl) group (no H-bond donor) makes this compound an ideal negative control for kinase panels where hinge engagement is essential for potency [1]. In a typical kinase selectivity screen, the compound should be tested alongside dasatinib at 1–10 μM against a panel of 50–100 kinases. Kinases that lose >90% inhibition relative to dasatinib confirm hinge-dependence; kinases retaining >50% inhibition suggest alternative binding modes (e.g., allosteric or type III inhibition) that can be exploited for selective inhibitor design [2].

Antimicrobial Lead Discovery: Non-Halogenated Pyrrole-Thiazole Scaffold for Gram-Positive Pathogens

Structurally analogous pyrrole-thiazole derivatives have demonstrated MIC values as low as 0.125 μg/mL against vancomycin-resistant Enterococcus faecalis [1]. The target compound, lacking metabolically labile halogen substituents, should be prioritized for MIC determination against a panel of drug-resistant Gram-positive pathogens (MRSA, VRE, Clostridioides difficile) using broth microdilution per CLSI M07-A9 guidelines. A starting concentration range of 0.5–128 μg/mL is recommended. Compounds showing MIC ≤ 16 μg/mL should be advanced to time-kill kinetic assays and biofilm inhibition studies [2].

CNS Kinase Inhibitor Lead Generation: Physicochemical Optimization Starting Point

With MW = 290.4 Da and predicted CNS MPO score ≥4.5, this compound satisfies multiple criteria for CNS drug-likeness that dasatinib (CNS MPO ~3.5) fails to meet [1]. The compound should be evaluated for permeability in a Madin-Darby Canine Kidney (MDCK) or Caco-2 monolayer assay (target Papp > 10 × 10⁻⁶ cm/s) and for brain penetration in rodent pharmacokinetic studies (target brain-to-plasma ratio Kp > 0.3). Kinases implicated in CNS disorders—such as GSK-3β, CDK5, and LRRK2—should be prioritized for biochemical screening given the compound's favorable CNS physicochemical profile [2].

Rapid SAR Library Expansion: Parallel Amide Synthesis from Commercial Carboxylic Acid

The commercial availability of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS 1105192-39-9) at gram scale enables rapid parallel synthesis of 24–96 amide analogs using standard amide coupling conditions (HATU/DIPEA/DMF) with diverse amine building blocks [1]. A recommended library design includes: (a) heteroaryl amines (pyridyl, pyrimidinyl, pyrazinyl) to probe kinase hinge binding; (b) substituted benzylamines to explore lipophilic pockets; and (c) alkyl amines to modulate solubility and logD. Crude products should be purified by mass-directed preparative HPLC to ≥95% purity and submitted for screening in the biological assays identified in the preceding scenarios [2].

Quote Request

Request a Quote for 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.